5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
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Description
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H6FNO2S and its molecular weight is 223.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 223.01032777 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
5-(3-fluorobenzylidene)-1,3-thiazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids . The inhibition of lipoxygenase by this compound can lead to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, the binding of this compound to lipoxygenase results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to alterations in gene expression that contribute to its anti-inflammatory and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biochemical activity . Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular processes, including sustained anti-inflammatory and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The involvement of this compound in metabolic pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within the body can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Properties
CAS No. |
262601-88-7 |
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Molecular Formula |
C10H6FNO2S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChI Key |
FHRKKLBIQCOIMF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)NC(=O)S2 |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.